molecular formula C20H23FN6 B10786496 {4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-methyl-amine

{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-methyl-amine

Cat. No.: B10786496
M. Wt: 366.4 g/mol
InChI Key: LIHQCVPFINJLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-222903 involves multiple steps, starting from the preparation of the biarylhydrazone core. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of SB-222903 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

SB-222903 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of the compound, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

SB-222903 has a wide range of scientific research applications:

Mechanism of Action

SB-222903 exerts its effects by binding to the thrombopoietin receptor (TpoR) on the surface of hematopoietic stem cells. This binding activates the receptor, leading to the activation of downstream signaling pathways such as the JAK-STAT pathway. The activation of these pathways results in the proliferation and differentiation of megakaryocyte progenitor cells into mature megakaryocytes, which subsequently produce platelets .

Comparison with Similar Compounds

Similar Compounds

    Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.

    Avatrombopag: A small molecule agonist of the thrombopoietin receptor with similar applications.

Uniqueness

SB-222903 is unique in its biarylhydrazone structure, which allows for specific binding to the thrombopoietin receptor. This specificity results in a more targeted activation of the receptor, leading to fewer off-target effects compared to other compounds .

Properties

Molecular Formula

C20H23FN6

Molecular Weight

366.4 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)imidazol-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C20H23FN6/c1-22-20-23-10-7-17(25-20)19-18(14-3-5-15(21)6-4-14)24-13-27(19)16-8-11-26(2)12-9-16/h3-7,10,13,16H,8-9,11-12H2,1-2H3,(H,22,23,25)

InChI Key

LIHQCVPFINJLRH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2=C(N=CN2C3CCN(CC3)C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.